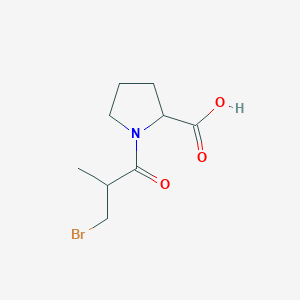
4-(3-Fluorophenyl)picolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluorophenyl)picolinonitrile is an organic compound belonging to the class of heterocyclic aromatic compounds. It features a pyridine ring (a six-membered aromatic ring with one nitrogen atom) and a nitrile group (C≡N). In this specific compound, a fluorine atom is attached to the third position of the phenyl ring, and the entire group is linked at the fourth position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One reported method for synthesizing 4-(3-Fluorophenyl)picolinonitrile involves the reaction of 4-fluorobenzonitrile with 3-bromopyridine in the presence of a palladium catalyst and potassium phosphate base. Another approach includes the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N-O bond cleavage of isoxazolopyridines under mild reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and catalysis, such as the Suzuki-Miyaura coupling, are likely employed due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Fluorophenyl)picolinonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The nitrile group (C≡N) can participate in nucleophilic substitution reactions, where a nucleophile replaces the cyanide ion (CN⁻).
Cross-Coupling Reactions: The presence of aromatic rings suggests the possibility of cross-coupling reactions, commonly used to create new carbon-carbon bonds between aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Potassium Phosphate Base: Employed in the synthesis involving 4-fluorobenzonitrile and 3-bromopyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to various derivatives, while cross-coupling reactions can result in new aromatic compounds.
Applications De Recherche Scientifique
4-(3-Fluorophenyl)picolinonitrile is a versatile compound used in scientific research, particularly in the fields of chemistry and pharmaceutical development. Its unique structure, featuring both aromatic rings and a nitrile group, makes it suitable for various applications, including:
Drug Discovery: The compound’s structure exhibits similarities to known bioactive compounds, prompting investigation into its potential therapeutic properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Fluorophenyl)picolinonitrile: A positional isomer with the fluorine atom attached to the fourth position of the phenyl ring.
3-Hydroxy-4-substituted-picolinonitriles: Compounds with a hydroxy group at the third position and various substituents at the fourth position.
Propriétés
Formule moléculaire |
C12H7FN2 |
|---|---|
Poids moléculaire |
198.20 g/mol |
Nom IUPAC |
4-(3-fluorophenyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H7FN2/c13-11-3-1-2-9(6-11)10-4-5-15-12(7-10)8-14/h1-7H |
Clé InChI |
UGAMGUGUJWKEBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=CC(=NC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]-](/img/structure/B12068944.png)



![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methyl methanesulfonate](/img/structure/B12068975.png)


![1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine](/img/structure/B12068987.png)




![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol](/img/structure/B12069015.png)

